3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a dimethylphenyl group, a pyridinylmethyl group, and a thiophenylethyl group, all connected through a urea linkage. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through urea formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)amine
- **3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)carbamate
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea stands out due to its unique urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-7-8-19(13-17(16)2)23-21(25)24(11-9-20-6-4-12-26-20)15-18-5-3-10-22-14-18/h3-8,10,12-14H,9,11,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFGXDAEIYVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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